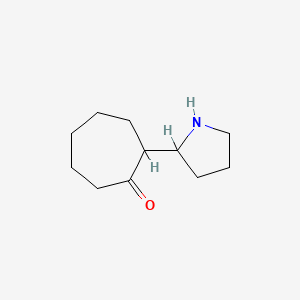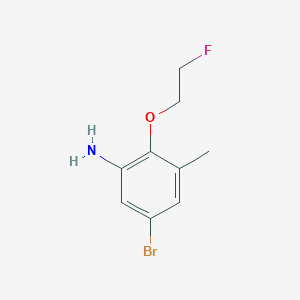
5-Bromo-2-(2-fluoroethoxy)-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-fluoroethoxy)-3-methylaniline: is an organic compound with the molecular formula C9H11BrFNO. This compound is characterized by the presence of a bromine atom at the 5th position, a fluoroethoxy group at the 2nd position, and a methyl group at the 3rd position on the aniline ring. It is a derivative of aniline and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-fluoroethoxy)-3-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-methylaniline followed by the introduction of the fluoroethoxy group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluoroethoxy group can be replaced by other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products:
Oxidation: Quinones, nitro derivatives.
Reduction: Amines, alcohols.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-2-(2-fluoroethoxy)-3-methylaniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-fluoroethoxy)-3-methylaniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
- 5-Bromo-2-(2-fluoroethoxy)-3-methoxy-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)phenyl)acetamide
- 5-Bromo-2-(2-fluoroethoxy)-3-methoxy-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)phenyl)acetamide
- 1-(5-Bromo-2-methoxybenzyl)-7-(2-fluoroethoxy)-6-methoxyisoquinoline
Comparison: Compared to these similar compounds, 5-Bromo-2-(2-fluoroethoxy)-3-methylaniline is unique due to the presence of the methyl group at the 3rd position on the aniline ring. This structural difference can influence its reactivity, biological activity, and overall chemical properties. The presence of the fluoroethoxy group also imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11BrFNO |
|---|---|
Peso molecular |
248.09 g/mol |
Nombre IUPAC |
5-bromo-2-(2-fluoroethoxy)-3-methylaniline |
InChI |
InChI=1S/C9H11BrFNO/c1-6-4-7(10)5-8(12)9(6)13-3-2-11/h4-5H,2-3,12H2,1H3 |
Clave InChI |
RVEIVQSOJQXNGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCCF)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


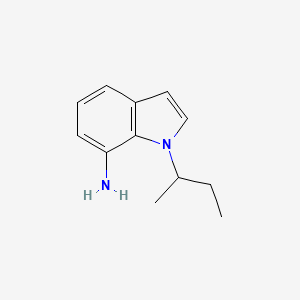
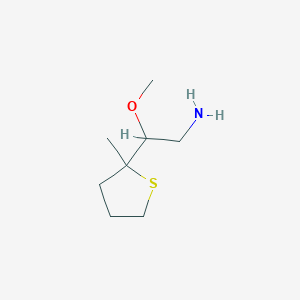
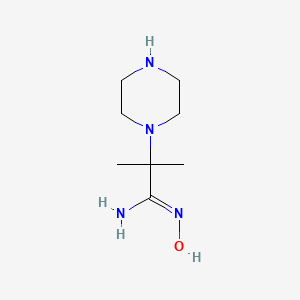
![2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)

![2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13307905.png)
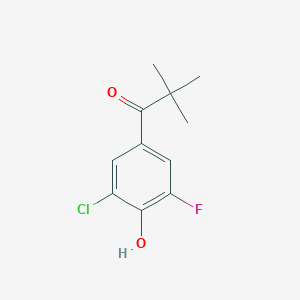
![N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide](/img/structure/B13307911.png)

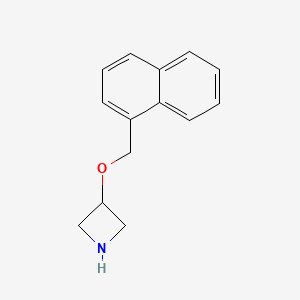

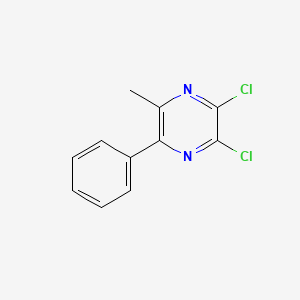
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13307943.png)
